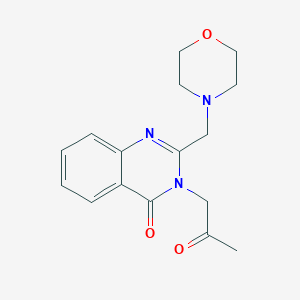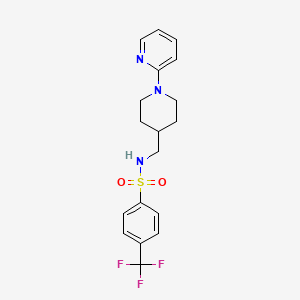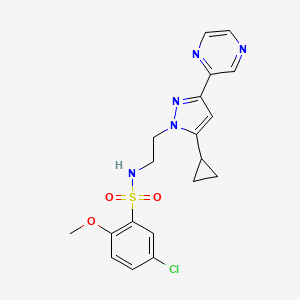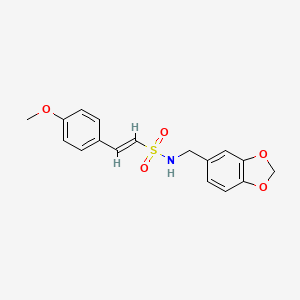
2-(morpholin-4-ylmethyl)-3-(2-oxopropyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Morpholin-4-ylmethyl)-3-(2-oxopropyl)quinazolin-4(3H)-one, also known as Morpholine Quinazolinone (MQ), is a heterocyclic compound composed of an aromatic quinazolinone ring and a morpholine ring. It is a synthetic compound with a wide range of applications in scientific research, such as in the study of drug metabolism and pharmacokinetics. MQ has also been found to be useful in the study of enzyme inhibition, enzyme kinetics, and biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Antibacterial Activity
Quinazoline-4(3H)-ones, including derivatives like 2-(morpholin-4-ylmethyl)-3-(2-oxopropyl)quinazolin-4(3H)-one, constitute a significant class of fused heterocycles prevalent in over 200 naturally occurring alkaloids. This molecular structure has seen extensive research due to its biological activities. Researchers have been consistently innovating and discovering more complex quinazolinone structures. The quinazolinone nucleus's stability has led to the introduction of various bioactive moieties to create potential medicinal agents. For instance, novel quinazolinones have been synthesized and shown to exhibit antibacterial activities against pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. However, challenges like solubility issues remain a significant hurdle in the journey from a compound to a medicinal drug, especially in addressing antibiotic resistance (Tiwary et al., 2016).
Anticancer Properties
Quinazoline derivatives, including the structure of interest, have been widely recognized in cancer research. The diverse pharmacological properties of quinazoline make it a central scaffold in bioactive compounds. The compounds' structural heterogeneity makes it challenging to derive general pharmacophores, but they have been increasingly acknowledged for their multi-target therapy potentials, particularly in cancer chemotherapy. The research has highlighted a broad spectrum of biochemical targets for quinazoline compounds, beyond just EGFR inhibition, indicating its versatility in addressing various aspects of cancer pathology (Marzaro et al., 2012).
Optoelectronic Material Applications
Besides its medicinal applications, the incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has shown great promise in creating novel optoelectronic materials. The functionalized quinazolines and pyrimidines have been applied in various optoelectronic devices, including luminescent elements, photoelectric conversion elements, and image sensors. For instance, aryl(hetaryl)substituted quinazolines with π-extended conjugated systems have demonstrated significant electroluminescent properties, making them valuable in the fabrication of organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. These compounds are also being explored for nonlinear optical materials and colorimetric pH sensors, indicating a broad spectrum of applications in the field of materials science (Lipunova et al., 2018).
Eigenschaften
IUPAC Name |
2-(morpholin-4-ylmethyl)-3-(2-oxopropyl)quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-12(20)10-19-15(11-18-6-8-22-9-7-18)17-14-5-3-2-4-13(14)16(19)21/h2-5H,6-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMTXJWMBCEGND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=NC2=CC=CC=C2C1=O)CN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate](/img/structure/B2416958.png)

![N-[2-[[(1R,2S)-3,3-Difluoro-2-hydroxycyclohexyl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2416963.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2416965.png)

![(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2416968.png)
![2-(4-methoxy-3-methylphenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2416969.png)
![N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2416970.png)
![6-{2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-5-yl}-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2416974.png)

![2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2416978.png)
![Methyl 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate](/img/structure/B2416979.png)
![3-(2,5-dimethylbenzyl)-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2416981.png)